Parazoanthoxanthin A

Übersicht

Beschreibung

Parazoanthoxanthin A (ParaA) is a fluorescent pigment belonging to the group of zoanthoxanthins . It is a potent acetylcholinesterase inhibitor and may also bind to nicotinic acetylcholine receptors (nAChRs) . It is a nitrogenous pigment that shows a broad range of biological activity, including the ability to bind to DNA .

Synthesis Analysis

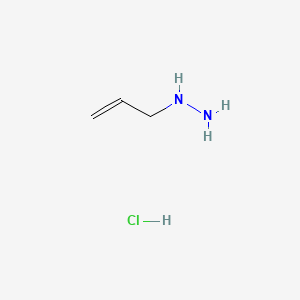

The synthesis of Parazoanthoxanthin A involves a one-step process from 2-aminoimidazole . The key step involves hydroxyalkylation of the C3N3 heterocycle with acetaldehydes and pyruvic acid .Molecular Structure Analysis

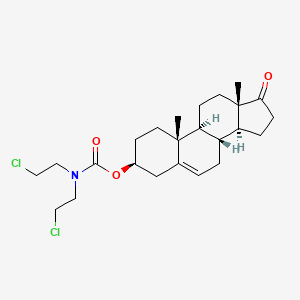

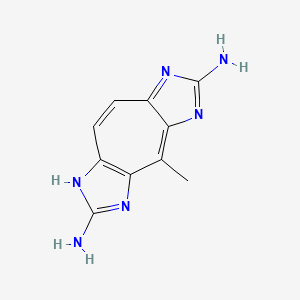

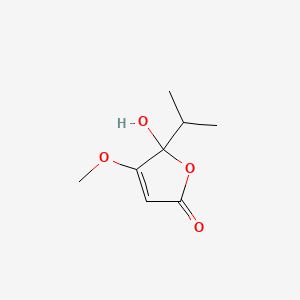

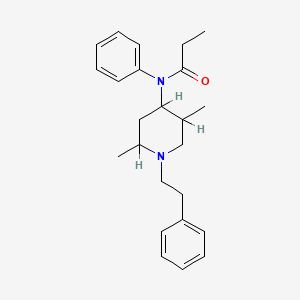

Parazoanthoxanthin A has a molecular formula of C10H10N6 . Its average mass is 214.227 Da and its monoisotopic mass is 214.096695 Da .Chemical Reactions Analysis

Parazoanthoxanthin A is known to interact with nicotinic acetylcholine receptors (nAChRs) . The data analysis implies a stoichiometry of 1:1 in the interaction between ParaA and Torpedo nAChR .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Inhibition of DNA Polymerase

Parazoanthoxanthin A, a fluorescent yellow pigment from the zoanthoxanthins group, exhibits significant biological activity, including the ability to bind to DNA. A study by Pasic et al. (2001) found that it exhibits two modes of DNA binding: intercalation and an electrostatic mode. This compound also showed an inhibitory effect on DNA polymerase in vitro (Pasic, Sepčič, Turk, Maček, & Poklar, 2001).

Modulation of Nicotinic Acetylcholine Receptors

Parazoanthoxanthin A has been studied for its effects on nicotinic acetylcholine receptors, which are implicated in various nervous system disorders. Rozman et al. (2010) discovered that it dose-dependently reduced acetylcholine-induced currents in Torpedo nicotinic acetylcholine receptors, suggesting a potential role in modulating these receptors (Rozman, Aráoz, Sepčič, Molgó, & Šuput, 2010).

Photophysical Properties

Parazoanthoxanthin A, due to its intense fluorescence and acidochromism, has been studied for its structural and photophysical properties. Benassi & Benassi (2020) conducted research to understand its electronic and photophysical properties, revealing its environmentally sensitive, quadrupolar nature, indicating potential applications in molecular systems (Benassi & Benassi, 2020).

Anticholinesterase Activity

The anticholinesterase activity of Parazoanthoxanthin A has been explored, with findings by Sepčič et al. (1998) showing it to be a competitive inhibitor of cholinesterases. This suggests potential applications in the treatment of conditions related to cholinesterase activity (Sepčič, Turk, & Maček, 1998).

Molecular Structure Analysis

The molecular structure of Parazoanthoxanthin A and related compounds has been a subject of study to understand their biological and chemical properties. For instance, Cariello et al. (1973) confirmed the structure of zoanthoxanthin, a related compound, through chemical and X-ray crystallographic analysis (Cariello, Crescenzi, Prota, Giordano, & Mazzarella, 1973).

Metabolomic Profiling

Metabolomic profiling of Parazoanthoxanthin A has also been conducted to understand its chemical divergence and potential ecological roles. Cachet et al. (2014) used this approach to assess the chemical diversity of different morphotypes of Parazoanthus axinellae, a source of Parazoanthoxanthin A (Cachet, Genta‐Jouve, Ivanisevic, Chevaldonné, Sinniger, Culioli, Pérez, & Thomas, 2014).

Zukünftige Richtungen

While specific future directions for Parazoanthoxanthin A are not mentioned in the sources, there is a general trend in the field of macrocycles (which includes molecules like Parazoanthoxanthin A) towards developing therapeutic agents that are larger than traditional small molecules . This is due to an increase in the molecular complexity of drug targets. Macrocycles are now recognized as molecules that are capable of interrogating extended protein interfaces .

Eigenschaften

CAS-Nummer |

53823-11-3 |

|---|---|

Produktname |

Parazoanthoxanthin A |

Molekularformel |

C10H10N6 |

Molekulargewicht |

214.23 g/mol |

IUPAC-Name |

2-methyl-4,6,11,13-tetrazatricyclo[8.3.0.03,7]trideca-1(10),2,4,6,8,12-hexaene-5,12-diamine |

InChI |

InChI=1S/C10H10N6/c1-4-7-5(13-9(11)15-7)2-3-6-8(4)16-10(12)14-6/h2-3H,1H3,(H2,11,13,15)(H3,12,14,16) |

InChI-Schlüssel |

SHHMMSFAIOQFON-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |

Kanonische SMILES |

CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |

Andere CAS-Nummern |

53823-11-3 |

Synonyme |

parazoanthoxanthin A |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)